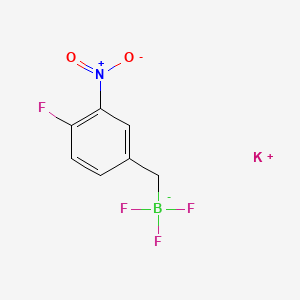
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion This compound is part of a special class of organoboron reagents known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction can be represented as follows:
R−B(OH)2+KHF2→R−BF3K+H2O
where ( R ) represents the 4-fluoro-3-nitrobenzyl group. This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Oxidation and Reduction: The nitro group can undergo reduction to form amines, while the benzyl group can be oxidized under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, reducing agents like hydrogen or hydrazine for nitro group reduction, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-fluoro-3-aminobenzyl derivatives, while cross-coupling reactions can produce a wide range of substituted benzyl compounds .
Scientific Research Applications
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate has diverse applications in scientific research:
Mechanism of Action
The mechanism by which Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The nitro and fluoro groups influence the compound’s reactivity and stability, making it a valuable reagent in various synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Potassium 4-fluorophenyltrifluoroborate: Similar in structure but lacks the nitro group, affecting its reactivity and applications.
Potassium 3-nitrophenyltrifluoroborate: Contains a nitro group but differs in the position of the substituents on the benzyl ring.
Potassium (4-fluoro-3-formylphenyl)trifluoroborate: Contains a formyl group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate is unique due to the combination of the trifluoroborate group with both fluoro and nitro substituents. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions and the formation of complex molecules .
Properties
Molecular Formula |
C7H5BF4KNO2 |
|---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
potassium;trifluoro-[(4-fluoro-3-nitrophenyl)methyl]boranuide |
InChI |
InChI=1S/C7H5BF4NO2.K/c9-6-2-1-5(4-8(10,11)12)3-7(6)13(14)15;/h1-3H,4H2;/q-1;+1 |
InChI Key |
FLFIUOMXXFOHTM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1=CC(=C(C=C1)F)[N+](=O)[O-])(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















